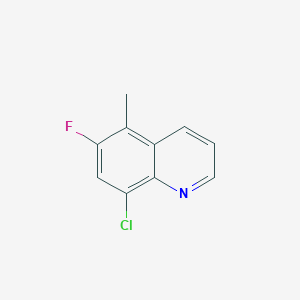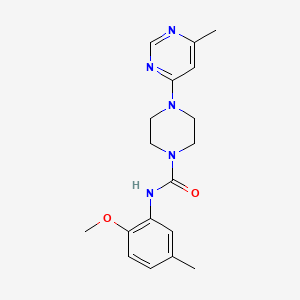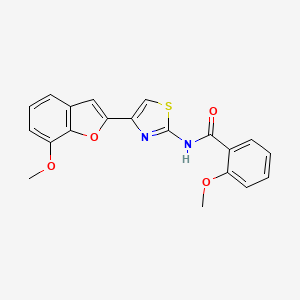![molecular formula C16H22ClN3O2 B2532399 4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine CAS No. 1223196-72-2](/img/structure/B2532399.png)
4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'CPM' and is widely used in the synthesis of various chemical compounds. In
科学研究应用
CPM has been extensively used in scientific research due to its potential applications in various fields. It is commonly used as a building block in the synthesis of various chemical compounds such as pharmaceuticals, agrochemicals, and specialty chemicals. CPM has also been used in the development of new drug candidates for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
The mechanism of action of CPM is not well understood. However, it is believed that CPM acts as an inhibitor of certain enzymes and receptors in the body. This inhibition results in the modulation of various biochemical pathways, leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
CPM has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, anticonvulsant, and analgesic properties. CPM has also been shown to improve cognitive function and memory in animal models. Furthermore, CPM has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
CPM has several advantages for use in lab experiments. It is readily available and easy to synthesize. CPM is also stable under various conditions, making it suitable for use in various experiments. However, CPM has limitations in terms of its solubility, which can affect its efficacy in certain experiments. Additionally, CPM can be toxic at high concentrations, requiring caution in its use.
未来方向
There are several future directions for the use of CPM in scientific research. One potential direction is the development of new drug candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the use of CPM in the development of new agrochemicals for crop protection. Furthermore, CPM can be used in the synthesis of new specialty chemicals for various industrial applications.
Conclusion:
In conclusion, 4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly used as a building block in the synthesis of various chemical compounds and has potential applications in the development of new drug candidates for the treatment of various diseases. CPM has several advantages for use in lab experiments, but caution is required due to its potential toxicity. There are several future directions for the use of CPM in scientific research, making it a promising compound for further study.
合成方法
The synthesis of CPM involves the reaction between 2-chloropyridine-4-carbonyl chloride and piperidine-4-methanol in the presence of morpholine. The reaction takes place in a solvent such as dichloromethane or chloroform and is carried out under controlled conditions. The yield of CPM can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
属性
IUPAC Name |
(2-chloropyridin-4-yl)-[4-(morpholin-4-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c17-15-11-14(1-4-18-15)16(21)20-5-2-13(3-6-20)12-19-7-9-22-10-8-19/h1,4,11,13H,2-3,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEPTVMJXSXBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2CCOCC2)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2532318.png)





![3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-[1]benzothiolo[3,2-d]pyrimidin-4-one](/img/structure/B2532330.png)

![ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2532333.png)


